molecular formula C10H5BrF3NO B152759 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline CAS No. 59108-43-9

8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline

Cat. No. B152759
CAS RN: 59108-43-9
M. Wt: 292.05 g/mol
InChI Key: WVDMDQACCBVSTK-UHFFFAOYSA-N
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Description

8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline is a chemical compound with the CAS Number: 59108-43-9 . It has a molecular weight of 292.06 . The compound is a white to yellow powder or crystals .


Synthesis Analysis

The synthesis of similar compounds has been achieved through various methods. For instance, ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates have been synthesized by reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile . Then, intramolecular cyclization of these products in nitrobenzene under reflux conditions afforded a new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives .


Molecular Structure Analysis

The IUPAC name of the compound is 8-bromo-2-(trifluoromethyl)-4(1H)-quinolinone . The InChI code is 1S/C10H5BrF3NO/c11-6-3-1-2-5-7(16)4-8(10(12,13)14)15-9(5)6/h1-4H,(H,15,16) .


Chemical Reactions Analysis

Quinoline compounds, including 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline, are interesting heterocyclics, because they show various biological activities such as antimalarial, antibacterial, antifungal, anti-inflammatory, analgesic, cardiotonic and also can be used as anticonvulsant agents . The progress in the field of fluorination organic compounds has been summarized in numerous review articles .


Physical And Chemical Properties Analysis

The compound has a density of 1.7±0.1 g/cm3 . It has a boiling point of 275.5±40.0 °C at 760 mmHg . The melting point is 136ºC . The compound is a white to yellow powder or crystals .

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group, which is present in “8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline”, is a common feature in many FDA-approved drugs . This group contributes to the pharmacological activities of these compounds . Therefore, “8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline” could potentially be used in the development of new pharmaceuticals.

Organic Synthesis

“8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline” could be used as a starting material or intermediate in organic synthesis. For example, it could be used in the synthesis of other trifluoromethyl-containing compounds .

Material Science

Fluorine-containing compounds, such as “8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline”, are often used in material science due to their unique properties . They could be used in the development of new materials with improved characteristics.

Agrochemicals

Fluorine-containing compounds are also commonly used in agrochemicals . Therefore, “8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline” could potentially be used in the development of new pesticides or herbicides.

Safety and Hazards

The compound has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information includes pictograms GHS07, signal word warning, hazard statements H302, H319, and precautionary statements P305, P338, P351 .

properties

IUPAC Name

8-bromo-2-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-6-3-1-2-5-7(16)4-8(10(12,13)14)15-9(5)6/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDMDQACCBVSTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=CC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384902
Record name 8-Bromo-2-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline

CAS RN

587885-87-8, 59108-43-9
Record name 8-Bromo-2-(trifluoromethyl)-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=587885-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-2-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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